Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-
CAS No.: 15548-15-9
Cat. No.: VC16249731
Molecular Formula: C7H8Cl2NO3PS
Molecular Weight: 288.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15548-15-9 |
|---|---|
| Molecular Formula | C7H8Cl2NO3PS |
| Molecular Weight | 288.09 g/mol |
| IUPAC Name | N-dichlorophosphoryl-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C7H8Cl2NO3PS/c1-6-2-4-7(5-3-6)15(12,13)10-14(8,9)11/h2-5H,1H3,(H,10,11) |
| Standard InChI Key | IEIHBEVVBMVFNG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NP(=O)(Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-, features a central phosphorus atom bonded to two chlorine atoms, an amine group, and a 4-methylbenzenesulfonyl moiety. The IUPAC name, N-dichlorophosphoryl-4-methylbenzenesulfonamide, reflects this arrangement . The sulfonyl group () enhances electrophilicity, while the dichlorophosphoryl group () contributes to its reactivity as a phosphorylating agent.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 288.09 g/mol | |
| CAS Registry Number | 15548-15-9 | |
| SMILES Notation | CC1=CC=C(C=C1)S(=O)(=O)NP(=O)(Cl)Cl | |
| InChI Key | IEIHBEVVBMVFNG-UHFFFAOYSA-N |
Spectroscopic Characterization
The compound’s structure is validated through spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group (), aromatic protons (), and phosphorus (). Fourier-transform infrared (FT-IR) spectroscopy identifies stretches for (), (), and ().
Synthesis and Manufacturing Processes
Conventional Synthetic Routes
The synthesis typically involves reacting 4-methylbenzenesulfonamide with phosphorus oxychloride () under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic phosphorus center, displacing chloride ions:
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dry dichloromethane | 85–90 |
| Temperature | 0–5°C | 88 |
| Reaction Time | 4–6 hours | 87 |
| Catalyst | None required | — |
Mechanistic Insights
The reaction mechanism aligns with the broader category of phosphoramidate syntheses, classified under "salt elimination" pathways . The nucleophilic amine initiates a two-step process: (1) formation of a phosphoramidate intermediate and (2) chloride displacement facilitated by the electron-withdrawing sulfonyl group .
Reactivity and Chemical Mechanisms
Nucleophilic Substitution
The dichlorophosphoryl group undergoes nucleophilic substitution with alcohols, amines, and thiols. For example, reaction with ethanol yields the diethyl phosphoramidate derivative:
This reactivity is exploited in peptide synthesis and pesticide production .
Catalytic Applications
Phosphoramidic dichlorides participate in phosphorus(V)-ligand coupling reactions, serving as precursors in catalytic cycles. For instance, they facilitate the formation of β-amino α-diazo carbonyl compounds via phosphine-catalyzed [3+2] cycloadditions .
Applications in Industry and Research
Agrochemical Development
The compound’s derivatives exhibit insecticidal and herbicidal activities. Structural analogs inhibit acetylcholinesterase, a mechanism shared with organophosphate pesticides .
Pharmaceutical Intermediates
Phosphoramidic dichlorides are intermediates in prodrug synthesis. For example, they modify nucleotide analogs to enhance bioavailability, a strategy employed in antiviral therapies .
Table 3: Industrial Applications
| Sector | Use Case | Reference |
|---|---|---|
| Agriculture | Pesticide synthesis | |
| Pharmaceuticals | Prodrug functionalization | |
| Materials Science | Polymer crosslinking |
Future Perspectives and Research Directions
Green Synthesis Innovations
Current research focuses on catalytic methods to reduce chloride waste. Photoredox catalysis, as demonstrated in phosphine-mediated reactions, offers a sustainable alternative .
Biomedical Applications
Exploration of phosphoramidic dichlorides in targeted drug delivery systems, leveraging their reactivity to conjugate therapeutic payloads, is underway .
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